The synthesis of 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide typically involves several steps, often starting from simpler pyridine derivatives. Here is a detailed description of the synthesis process:
The molecular structure of 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide can be represented using various notations:
Cc1ccnc(Cl)c1NC(=O)c2cccnc2Cl
InChI=1S/C12H9Cl2N3O/c1-7-4-6-16-11(14)9(7)17-12(18)8-3-2-5-15-10(8)13/h2-6H,1H3,(H,17,18)
The primary chemical reactions involving 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide include:
The mechanism of action for compounds like 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide primarily involves inhibition of reverse transcriptase in HIV.
The primary application of 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide lies in its role as an intermediate in the synthesis of nevirapine, which is used in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4